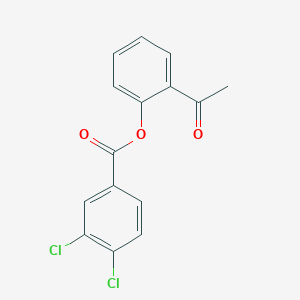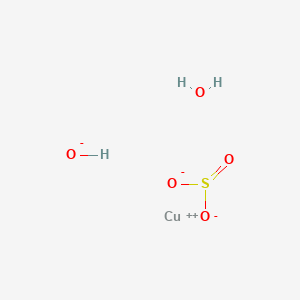
Copper Hydroxide Sulfite Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper Hydroxide Sulfite Hydrate is a compound that combines copper, hydroxide, sulfite, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper Hydroxide Sulfite Hydrate can be synthesized through a series of chemical reactions involving copper salts, hydroxide ions, and sulfite ions. One common method involves the reaction of copper sulfate with sodium hydroxide to form copper hydroxide, followed by the addition of sodium sulfite to form the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process often includes the use of reactors, filtration systems, and crystallization techniques to obtain the final product. The industrial methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper Hydroxide Sulfite Hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper sulfate and other oxidation products.
Reduction: It can be reduced to form copper metal and other reduced species.
Substitution: The hydroxide and sulfite ions can be substituted with other anions or cations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (such as sulfuric acid and nitric acid), bases (such as sodium hydroxide), and reducing agents (such as hydrazine). The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound include copper sulfate, copper nitrate, and copper metal. These products have their own unique properties and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Copper Hydroxide Sulfite Hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pigments, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Copper Hydroxide Sulfite Hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can catalyze reactions that produce reactive oxygen species, leading to oxidative stress and cell damage. It can also bind to proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Copper Hydroxide Sulfite Hydrate include:
Copper Hydroxide: Known for its use as a fungicide and in the production of other copper compounds.
Copper Sulfate: Widely used in agriculture, medicine, and industry for its antimicrobial properties.
Copper Nitrate: Used in various chemical synthesis processes and as a catalyst.
Uniqueness
This compound is unique due to its combination of hydroxide and sulfite ions, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other copper compounds may not be as effective.
Eigenschaften
CAS-Nummer |
114927-79-6 |
|---|---|
Molekularformel |
CuH3O5S- |
Molekulargewicht |
178.63 g/mol |
IUPAC-Name |
copper;hydroxide;sulfite;hydrate |
InChI |
InChI=1S/Cu.H2O3S.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-3 |
InChI-Schlüssel |
PVLIWNWMRNQALM-UHFFFAOYSA-K |
Kanonische SMILES |
O.[OH-].[O-]S(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
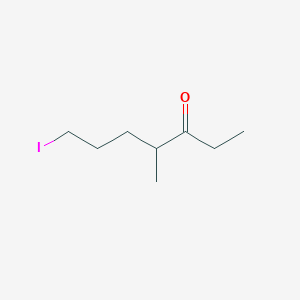


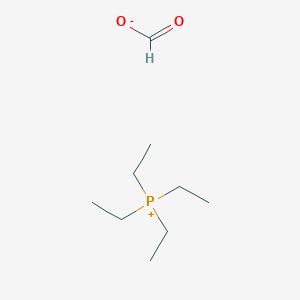
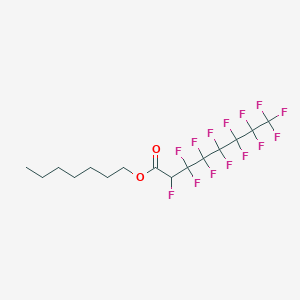
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
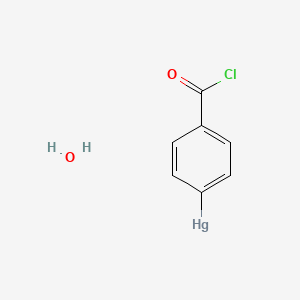
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)

